Cas no 17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-)
![8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- structure](https://es.kuujia.com/scimg/cas/17322-84-8x500.png)
17322-84-8 structure
Nombre del producto:8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Propiedades químicas y físicas
Nombre e identificación
-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- Pretazettine
- (+)-pretazettine
- (3s,4as,6ar,8r,13bs)-3-methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8h-[1,3]dioxolo[6,7]isochromeno[3,4-c]indol-8-ol
- isotazettine
- Pretazettin
- Tazettine,6a-deoxy-8-hydroxy-,(6abeta,8beta)
- (6aβ)-6a-Deoxy-8β-hydroxytazettine
- (3S,13bS)-3,4,4aβ,5,6,6aβ-Hexahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8β-ol
- DTXSID10938345
- NS00094214
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-,(3s,4as,6ar,8r,13bs)-
- (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
- Tazettine, 6a-deoxy-8-hydroxy-, (6abeta,8beta)-
- CHEBI:8402
- 17322-84-8
- C08536
- Tazettine, 6a-deoxy-8-hydroxy-, hydrochloride, (6a.beta.,8.beta.)-
- Q27108067
- 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
- 17322-85-9
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol, 3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- 3,4,4a,5,6,6a-Hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer)
- CHEMBL518912
-
- Renchi: InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
- Clave inchi: KLJOYDMUWKSYBP-YNBLHMCPSA-N
- Sonrisas: CO[C@@H]1C=C[C@@]23[C@H](CN(C)[C@H]2C1)O[C@@H](O)C1=CC2OCOC=2C=C31
Atributos calculados
- Calidad precisa: 331.14200
- Masa isotópica única: 331.141973
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 1
- Complejidad: 542
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 60.4
Propiedades experimentales
- Denso: 1.41
- Punto de ebullición: 499.6°Cat760mmHg
- Punto de inflamación: 255.9°C
- índice de refracción: 1.656
- PSA: 60.39000
- Logp: 1.26960
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Literatura relevante
-
J. R. Lewis Nat. Prod. Rep. 1993 10 291
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
4. Ruthenium-catalysed atom-transfer cyclisation of N-(cyclohex-2-enyl)-α-chloro-α-(phenylthio)acetamides. A formal total synthesis of (±)-haemanthidine and (±)-pretazettineHiroyuki Ishibashi,Hiroshi Nakatani,Satoshi Iwami,Tatsunori Sato,Nobuyuki Nakamura,Masazumi Ikeda J. Chem. Soc. Chem. Commun. 1989 1767
-
J. R. Lewis Nat. Prod. Rep. 1992 9 183
17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-) Productos relacionados
- 522-94-1(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16a,17a,20a)-)
- 2228626-63-7(1-(5-chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one)
- 2580250-16-2(Tert-butyl 4-amino-3-(hydroxymethyl)-3-methylbutanoate)
- 181513-08-6(2-(3-aminophenoxy)ethyldimethylamine)
- 2167571-28-8(N-(2,2,2-trifluoroethyl)-1H-indol-2-amine)
- 2320221-74-5(5-cyclopropyl-3-4-(pyrrolidin-3-yloxy)phenyl-1,2,4-oxadiazole hydrochloride)
- 2755720-79-5((2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane)
- 1361578-00-8(2'-Chloro-4'-methoxy-2,3,4,5,6-pentachlorobiphenyl)
- 2059937-72-1(2,2-diethyl-1-methylpiperidin-4-one)
- 1344944-08-6((1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol)
Proveedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
